Cas no 1021208-08-1 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide)

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a dihydroindole core substituted with an acetyl group at the 1-position and a 3-(trifluoromethyl)benzamide moiety at the 6-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetylated indoline scaffold contributes to structural rigidity. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in kinase inhibitors or GPCR-targeting agents. Its well-defined structure allows for precise modifications, making it a valuable intermediate in drug discovery. The presence of both electron-withdrawing and electron-donating groups offers tunable electronic properties for optimizing binding affinity and selectivity.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide structure
1021208-08-1 structure
Product name:N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
CAS No:1021208-08-1
MF:C18H15F3N2O2
MW:348.319114923477
CID:6328882
PubChem ID:25851899

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
    • 1021208-08-1
    • N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide
    • AKOS024498193
    • N-(1-acetylindolin-6-yl)-3-(trifluoromethyl)benzamide
    • F5098-0989
    • Inchi: 1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)
    • InChI Key: XCRXNIMVPCRPGK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C(NC1C=CC2=C(C=1)N(C(C)=O)CC2)=O)(F)F

Computed Properties

  • Exact Mass: 348.10856221g/mol
  • Monoisotopic Mass: 348.10856221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 49.4Ų

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5098-0989-1mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
1mg
$54.0 2023-09-10
Life Chemicals
F5098-0989-2mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
2mg
$59.0 2023-09-10
Life Chemicals
F5098-0989-5mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
5mg
$69.0 2023-09-10
Life Chemicals
F5098-0989-2μmol
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
2μmol
$57.0 2023-09-10
Life Chemicals
F5098-0989-4mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
4mg
$66.0 2023-09-10
Life Chemicals
F5098-0989-40mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
40mg
$140.0 2023-09-10
Life Chemicals
F5098-0989-50mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
50mg
$160.0 2023-09-10
Life Chemicals
F5098-0989-75mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
75mg
$208.0 2023-09-10
Life Chemicals
F5098-0989-3mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
3mg
$63.0 2023-09-10
Life Chemicals
F5098-0989-25mg
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
1021208-08-1
25mg
$109.0 2023-09-10

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide Related Literature

Additional information on N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide

Introduction to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide (CAS No. 1021208-08-1)

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, identified by its CAS number 1021208-08-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry.

The structural composition of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide incorporates a fused indole ring system modified with an acetyl group at the 1-position and a benzamide moiety substituted with a trifluoromethyl group at the 3-position. This unique arrangement of functional groups makes it a promising candidate for further investigation in various biological and chemical contexts.

In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological properties. Indole-based compounds have shown efficacy in treating a range of diseases, including cancer, infectious diseases, and neurological disorders. The presence of the acetyl group in N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide enhances its potential as a bioactive molecule by influencing its solubility and interactions with biological targets.

The trifluoromethyl group in the benzamide moiety is another critical feature that contributes to the compound's pharmacological profile. This group is known to increase metabolic stability and binding affinity, making it a common substitution pattern in drug molecules. The combination of these features in N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide suggests that it may exhibit enhanced biological activity compared to simpler analogs.

Recent studies have demonstrated the importance of indole derivatives in modulating inflammatory pathways and antioxidant mechanisms. The indole ring system is known to interact with various enzymes and receptors, leading to therapeutic effects. N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, with its modified indole core, may offer novel ways to interfere with these pathways, potentially leading to new treatment strategies.

In addition to its pharmacological potential, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide has implications in chemical synthesis and material science. The compound's unique structure provides insights into the design of new molecules with tailored properties. Researchers are exploring its use as a building block for more complex synthetic pathways, aiming to develop new materials with specific functionalities.

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, are often employed to achieve high yields and purity. These methods highlight the compound's complexity and the expertise required for its production.

Evaluation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide's biological activity typically involves in vitro and in vivo studies. These studies aim to assess its efficacy against various disease models and identify potential side effects. Preliminary results from ongoing research suggest that this compound may have significant therapeutic benefits in areas such as oncology and neurology.

The growing body of evidence supporting the use of indole derivatives in medicine underscores the importance of compounds like N-(1-acetyl-2,3-dihydro-1H-indol-6-yli strong>) -< strong > 3 - ( trif luoro me thy l ) be nz am ide strong > . As research continues to uncover new applications for this class of molecules, it is likely that N-(< strong > 1 - acetyl - 2 , 3 - di hydro - 1 H - i nd ol - 6 - yl strong > ) - < strong > 3 - ( trif luoro me thy l ) be nz am ide strong > will play an increasingly important role in pharmaceutical development.

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